2-(2-Methoxypyridin-3-yl)-1,3-benzothiazole
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of a 2-methoxypyridine derivative with a 1,3-benzothiazole derivative . The exact method would depend on the specific reagents and conditions used.
Molecular Structure Analysis
The molecular structure of “2-(2-Methoxypyridin-3-yl)-1,3-benzothiazole” would consist of a benzothiazole ring attached to a 2-methoxypyridine group . The exact structure would need to be confirmed using techniques such as NMR spectroscopy or X-ray crystallography.
Scientific Research Applications
Anticancer Properties
- Apoptosis Induction in Leukemia Cells: A study by (Repický et al., 2009) demonstrated that a benzothiazole derivative induced apoptosis in human leukemia cells through mitochondrial and caspase-dependent pathways.
- Inhibitory Activity Against Cancer Cell Lines: Research by (Havrylyuk et al., 2010) found that certain 4-thiazolidinones with a benzothiazole moiety displayed anticancer activity on various cancer cell lines, including leukemia, melanoma, and lung cancer.
Antimicrobial Activity
- Antibacterial and Antifungal Properties: (Patel et al., 2011) and (Chauhan et al., 2015) showed that benzothiazole derivatives exhibited variable and modest activity against bacteria and fungi.
- Selective Antibacterial Activity: A study by (Youssef et al., 2006) discovered that certain benzothiazole derivatives showed selective antibacterial activity against specific bacterial strains.
Anti-inflammatory Activity
- Inhibition of Inflammation: Research by (Rathi et al., 2013) identified benzothiazole derivatives with significant in-vitro anti-inflammatory activity.
Applications in Material Science
- Corrosion Inhibition: A study by (Hu et al., 2016) found that benzothiazole derivatives effectively inhibited steel corrosion in acidic environments.
Properties
IUPAC Name |
2-(2-methoxypyridin-3-yl)-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c1-16-12-9(5-4-8-14-12)13-15-10-6-2-3-7-11(10)17-13/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYEVLSRGJATXHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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